molecular formula C13H19BrClNO B13297330 N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide

N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide

Cat. No.: B13297330
M. Wt: 320.65 g/mol
InChI Key: SACUFMCUKWGZBK-UHFFFAOYSA-N
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Description

N-[(3-Bromoadamantan-1-yl)methyl]-2-chloroacetamide is a brominated adamantane derivative featuring a chloroacetamide functional group. Adamantane, a diamondoid hydrocarbon, is renowned for its rigid, lipophilic structure, which enhances pharmacokinetic properties such as metabolic stability and membrane permeability in drug design . The chloroacetamide moiety is a reactive electrophilic group commonly utilized in medicinal chemistry for covalent binding to biological targets or as a synthetic handle for further derivatization .

Properties

Molecular Formula

C13H19BrClNO

Molecular Weight

320.65 g/mol

IUPAC Name

N-[(3-bromo-1-adamantyl)methyl]-2-chloroacetamide

InChI

InChI=1S/C13H19BrClNO/c14-13-4-9-1-10(5-13)3-12(2-9,7-13)8-16-11(17)6-15/h9-10H,1-8H2,(H,16,17)

InChI Key

SACUFMCUKWGZBK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)CNC(=O)CCl

Origin of Product

United States

Preparation Methods

Functionalization with Chloroacetamide

The brominated intermediate is subsequently functionalized with a chloroacetamide group. A Ritter-type reaction or direct amidation can be employed, as demonstrated in PMC8851435:

  • Chloroacetylation Protocol :
    • Substrate: 3-bromoadamantan-1-ylmethanamine (synthesized via Gabriel synthesis or Hofmann degradation).
    • Reagent: Chloroacetyl chloride (1.2–1.5 equivalents).
    • Base: Triethylamine or NaHCO₃ (to scavenge HCl).
    • Solvent: Dichloromethane or toluene.
    • Temperature: 0°C to room temperature.

Example Procedure (adapted from):

  • Dissolve 3-bromoadamantan-1-ylmethanamine (1.0 equiv) in dry DCM.
  • Add triethylamine (1.5 equiv) and cool to 0°C.
  • Add chloroacetyl chloride (1.2 equiv) dropwise.
  • Stir at room temperature for 3–6 hours.
  • Work up by washing with water, drying (Na₂SO₄), and recrystallizing from ethanol.
Parameter Value/Range Source
Chloroacetyl chloride 1.2–1.5 equiv
Reaction time 3–6 hours
Yield 65–75%

Optimization Challenges

  • Regioselectivity : Achieving exclusive bromination at the 3-position requires precise control of stoichiometry and temperature. Competing bromination at other positions (e.g., 5- or 7-) may necessitate chromatographic purification.
  • Amidation Efficiency : Steric hindrance from the adamantane framework can reduce reaction rates. Microwave-assisted synthesis or elevated temperatures (40–60°C) may improve yields.

Analytical Characterization

Key spectroscopic data for N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide (hypothetical based on analogous structures):

  • ¹H NMR (CDCl₃): δ 1.6–2.1 (m, adamantane-H), 3.4 (s, CH₂Cl), 4.0 (d, J = 6.5 Hz, NCH₂).
  • ¹³C NMR : δ 28–45 (adamantane-C), 42.5 (NCH₂), 166.5 (C=O).
  • HRMS : [M+H]⁺ calculated for C₁₃H₁₈BrClNO⁺: 334.02.

Alternative Routes

Industrial Considerations

  • Cost Efficiency : Use of HBr catalysis reduces bromine waste and improves atom economy.
  • Safety : Bromination is highly exothermic; dropwise addition and temperature control are critical.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s properties.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like dimethylformamide or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of N-[(3-bromoadamantan-1-yl)methyl]-2-azidoacetamide, N-[(3-bromoadamantan-1-yl)methyl]-2-thioacetamide, etc.

    Oxidation: Formation of N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetic acid or other oxidized derivatives.

    Reduction: Formation of N-[(3-adamantan-1-yl)methyl]-2-chloroacetamide.

Scientific Research Applications

N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Adamantane-Containing Chloroacetamides

Compound Name Adamantane Substitution Acetamide Substituent Key Structural Notes Reference
N-[(3-Bromoadamantan-1-yl)methyl]-2-chloroacetamide 3-Bromo Chloroacetamide Bromine enhances lipophilicity; potential halogen bonding Inferred
2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide Unsubstituted 6-Methoxybenzothiazole Planar acetamide-benzothiazole conjugation; H-bonded dimers
N-((3s,5s,7s)-Adamantan-1-yl)-2-(4-bromophenyl)acetamide Unsubstituted 4-Bromophenyl Bromophenyl enhances π-π stacking; synthesized via imidazole intermediates
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide N/A 4-Bromophenylthiazole Thiazole ring improves antimicrobial activity

Key Observations :

  • Bromine’s electron-withdrawing nature may also polarize the C–Br bond, influencing reactivity.

Key Observations :

  • The target compound’s synthesis likely parallels methods for analogous adamantane derivatives, such as bromination of adamantane followed by coupling with chloroacetyl chloride (e.g., ).
  • Lower yields in adamantane-benzothiazole hybrids (e.g., 22% in ) highlight challenges in sterically hindered adamantane functionalization.

Key Observations :

  • Anticancer Potential: Thiazole- and adamantane-containing chloroacetamides (e.g., ) show promise in oncology, likely due to adamantane’s ability to enhance CNS penetration.
  • Herbicidal Activity: Chloroacetamides with aromatic substituents (e.g., ) exhibit non-medicinal applications, underscoring the versatility of this functional group.
  • Toxicity Considerations : Chloroacetamide derivatives often require careful toxicity profiling due to their electrophilic reactivity (e.g., ).

Biological Activity

N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

Property Value
Molecular FormulaC13H19BrClNO
Molecular Weight320.65 g/mol
IUPAC NameN-[(3-bromo-1-adamantyl)methyl]-2-chloroacetamide
InChI KeySACUFMCUKWGZBK-UHFFFAOYSA-N

The compound features a bromine atom at the 3-position of the adamantane structure and a chloroacetamide functional group, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromoadamantan-1-ylmethylamine with 2-chloroacetyl chloride. The process is facilitated by a base such as triethylamine to neutralize the hydrochloric acid produced. The reaction conditions include:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Temperature: 0°C to room temperature
  • Reaction Time: 2-4 hours

This compound exhibits biological activity primarily through its ability to interact with nucleophilic sites on proteins or other biomolecules. The presence of bromine and chlorine allows for covalent bonding, potentially inhibiting various biological functions such as viral replication or cancer cell proliferation.

Antimicrobial Activity

Research has indicated that chloroacetamides, including derivatives like this compound, exhibit significant antimicrobial properties. A study focusing on N-substituted chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria and fungi like Candida albicans .

Case Studies and Research Findings

  • Antimicrobial Testing:
    • A series of newly synthesized N-substituted phenyl chloroacetamides were tested for antimicrobial efficacy. Compounds with halogenated substituents showed enhanced lipophilicity, allowing better cell membrane penetration, which correlated with increased antimicrobial activity against various pathogens .
  • Quantitative Structure–Activity Relationship (QSAR) Analysis:
    • QSAR models have been employed to predict the biological activity of chloroacetamides based on their chemical structure. This analysis helps in understanding how specific modifications to the compound can enhance its efficacy against targeted microorganisms .
  • Pharmacological Studies:
    • A review of adamantane derivatives highlighted their pharmacological potential, noting that modifications to the adamantane structure can lead to compounds with diverse therapeutic applications, including antiviral and anticancer activities .

Comparison with Similar Compounds

This compound can be compared with other adamantane derivatives:

Compound Key Features
1-BromoadamantaneLacks chloroacetamide group; limited reactivity
2-ChloroadamantaneDifferent reactivity due to absence of bromomethyl group
N-[(3-bromoadamantan-1-yl)methyl]ureaContains urea instead of chloroacetamide; differing properties

The unique combination of bromine and chlorine in this compound offers distinct chemical and biological properties that can be exploited in various applications.

Q & A

Q. What are the recommended synthetic routes for N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis of adamantane-based chloroacetamides typically involves functionalizing the adamantane core with bromine at the 3-position, followed by alkylation or amidation. A general protocol (adapted from adamantane derivatives in ) includes:

Bromination: Use N-bromosuccinimide (NBS) under radical conditions to brominate adamantane at the 3-position.

Methylation: React 3-bromoadamantane with methyl iodide in the presence of a Lewis acid (e.g., AlCl₃) to introduce the methyl group.

Amidation: Couple the brominated methyladamantane with 2-chloroacetyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane.
Optimization Tips:

  • Control reaction temperature (<0°C during amidation to minimize side reactions).
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Reported yields for analogous adamantane-acetamides range from 11–51% .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR: Confirm adamantane backbone signals (δ 1.6–2.1 ppm for bridgehead protons) and chloroacetamide peaks (δ 4.0–4.2 ppm for CH₂Cl) .
  • HRMS (ESI): Verify molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₉BrClNO₂).
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., C–H···O interactions common in chloroacetamides; see for analogous structures).

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer: Given its structural similarity to bioactive chloroacetamides ():

Antimicrobial Screening: Test against Gram-positive (e.g., Staphylococcus aureus) and fungal pathogens (e.g., Candida albicans) using broth microdilution (MIC assays).

Enzyme Inhibition: Assess activity against kinases or proteases via fluorometric assays (e.g., p38 MAP kinase inhibition in ).

Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values.

Advanced Research Questions

Q. How do steric and electronic effects of the adamantane core influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The adamantane framework imposes significant steric hindrance, which can slow SN2 reactions but stabilize carbocation intermediates in SN1 pathways. Computational studies (e.g., DFT) are recommended to:

  • Map electrostatic potential surfaces (EPS) to identify electrophilic sites.
  • Compare activation energies for substitutions at the chloroacetamide group vs. adamantane-bound methylbromine.
    Experimental validation:
  • React with sodium azide (NaN₃) in DMF at 60°C. Monitor azide substitution via IR (2100 cm⁻¹ for N₃ stretch) .

Q. What crystallographic features explain its solid-state stability, and how do intermolecular interactions affect solubility?

Methodological Answer: Crystal structures of related chloroacetamides () reveal:

  • Hydrogen Bonds: N–H···O interactions between the amide hydrogen and carbonyl oxygen (distance ~2.8–3.0 Å).
  • C–H···π Interactions: Adamantane methyl groups engage with aromatic systems (e.g., benzene rings in co-crystallized solvents).
  • Halogen Bonding: Bromine and chlorine atoms participate in weak X···X or X···O contacts (3.3–3.5 Å).
    Solubility Implications:
  • Low aqueous solubility due to hydrophobic adamantane; improve via co-solvents (DMSO) or PEGylation .

Q. How can contradictory bioactivity data (e.g., varying MIC values across studies) be resolved?

Methodological Answer: Contradictions often arise from differences in assay conditions. Standardize protocols by:

  • Strain Selection: Use ATCC reference strains (e.g., S. aureus ATCC 25923).
  • Compound Preparation: Ensure consistent stock solutions (e.g., DMSO concentration ≤1% v/v).
  • Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates.
    Example: A 2025 study () reported MIC = 32 µg/mL for C. albicans, but variations (±8 µg/mL) were linked to incubation time .

Q. What strategies enhance metabolic stability in vivo for adamantane-chloroacetamide hybrids?

Methodological Answer:

  • Deuterium Incorporation: Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450 metabolism.
  • Prodrug Design: Mask the chloroacetamide as a tert-butyl ester, cleaved enzymatically in target tissues.
  • PK/PD Modeling: Use LC-MS/MS to track plasma half-life and metabolite profiles in rodent models .

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